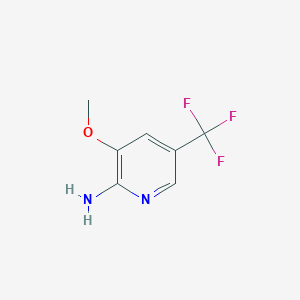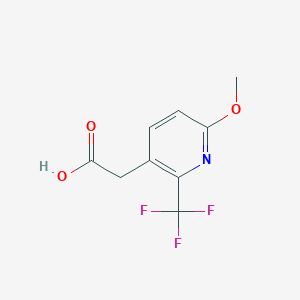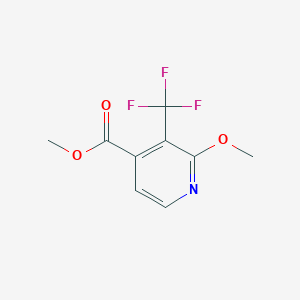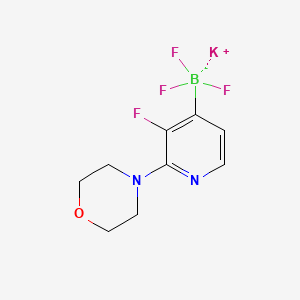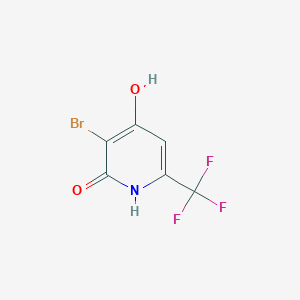
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine (3-Br-2,4-DHP-6-TFP) is a new organic compound that has recently been synthesized and studied for its potential applications in the fields of chemistry and biology. 3-Br-2,4-DHP-6-TFP is a brominated derivative of 2,4-dihydroxy-6-(trifluoromethyl)pyridine (2,4-DHP-6-TFP), a compound that has been studied extensively for its biological properties. 3-Br-2,4-DHP-6-TFP is a versatile compound that can be used in a variety of applications, from organic synthesis to drug discovery.
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine and related compounds have been characterized using spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods provide detailed information about the molecular structure and properties. For example, the study by Vural and Kara (2017) on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, utilized density functional theory (DFT) for spectroscopic characterization and revealed insights into non-linear optical (NLO) properties and interactions with DNA (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives
The compound is also used in the synthesis of various pyridine derivatives. For instance, the synthesis of Pyrazolo[1,5‐a]Pyridines, as described by Greszler and Stevens (2009), involves a compound structurally similar to 3-Bromo-2,4-dihydroxy-6-(trifluoromethyl)pyridine. This synthesis is significant in the field of organic chemistry, particularly in the creation of complex molecules (Greszler & Stevens, 2009).
Chemical Functionalization
The compound plays a role in the chemical functionalization of pyridines. Research by Cottet et al. (2004) explored the conversion of similar compounds into various carboxylic acids, demonstrating the compound's versatility in chemical reactions (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Microwave-Assisted Synthesis
In the field of medicinal chemistry, the compound has been utilized in microwave-assisted synthesis processes. Jha and Ramarao (2017) reported the efficient synthesis of novel compounds using a similar structure, highlighting its application in the development of potential therapeutic agents (Jha & Ramarao, 2017).
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUZXTMLSOIHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)pyridine-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



